(4-CHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
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Overview
Description
(4-Chlorophenyl)[4-(methylsulfonyl)piperazino]methanone is a chemical compound with the molecular formula C14H11ClO3S It is known for its unique structure, which includes a chlorophenyl group and a methylsulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[4-(methylsulfonyl)piperazino]methanone typically involves the reaction of 4-chlorophenyl methyl sulfone with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[4-(methylsulfonyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)[4-(methylsulfonyl)piperazino]methanone is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has been explored for its anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. Its unique chemical structure makes it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[4-(methylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl methyl sulfone: A related compound with similar structural features but lacking the piperazine ring.
4-Chlorophenyl methyl sulfide: Another related compound with a sulfur atom instead of the sulfone group.
4-Chlorophenyl piperazine: A compound with a similar piperazine ring but different substituents.
Uniqueness
(4-Chlorophenyl)[4-(methylsulfonyl)piperazino]methanone stands out due to its unique combination of a chlorophenyl group, a methylsulfonyl group, and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-19(17,18)15-8-6-14(7-9-15)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIRRHDHWNCACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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